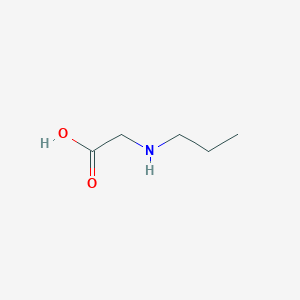

Glycine, N-propyl-

Übersicht

Beschreibung

Glycine, N-propyl- is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . Glycine has a chemical formula of C2H5NO2 and is the smallest of all the amino acids . It consists of a side chain along with a hydrogen molecule . Glycine was isolated in the year 1820 from a substance called gelatin .

Synthesis Analysis

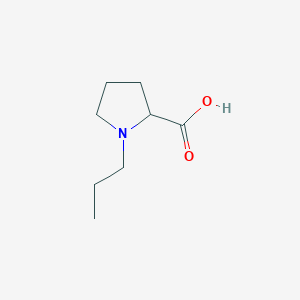

N-alkylated glycine derivatives were prepared and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis . Chloride salts, H2EtGlyCl, H2(n-PrGly)Cl, and H2(i-PrGly)Cl were prepared by aminolysis of chloroacetic acid with respective alkylamine . Nitrate salts, H2EtGlyNO3, H2(i-PrGly)NO3, H2(n-PrGly)NO3, and zwitterionic compound H(n-PrGly)·1/3H2O were prepared using ion exchange reactions from corresponding chloride salts .Molecular Structure Analysis

In its crystalline states and in neutral aqueous solution, glycine exists in the zwitterionic form, NH3+–CH2–COO− . The structure of Glycine, N-propyl- is not explicitly mentioned in the search results, but it can be inferred that it would have a similar structure to glycine, with an additional propyl group attached.Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Wissenschaftliche Forschungsanwendungen

1. Glycine Receptor Function and Alcohol/Anesthetic Action

Glycine receptors (GlyRs) are key in the ligand-gated ion channel superfamily. A study by Lobo, Trudell, and Harris (2006) explored how propyl methanethiosulfonate (propyl MTS), an alcohol analog, reacts with GlyR positions, impacting receptor function and interaction with alcohols and anesthetics. This demonstrates the significance of specific TM4 positions in GlyRs and their role in alcohol and anesthetic effects (Lobo, Trudell, & Harris, 2006).

2. Antimicrobial Activity Against Helicobacter pylori

Glycine has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. Minami et al. (2004) observed that glycine, in combination with amoxicillin, exhibited synergistic activity against H. pylori, suggesting a role in new eradication therapies, especially for clarithromycin-resistant strains (Minami et al., 2004).

3. Enhancing NMDA Receptor-Mediated Responses

Glycine acts as a coagonist for glutamate at the NMDA receptor complex. Kinney et al. (2003) found that the GlyT1 inhibitor NFPS enhanced NMDA receptor-sensitive activity in vivo and exhibited an antipsychotic profile in rodent behavior. This points to a potential therapeutic application in treating disorders associated with NMDA receptor hypofunction (Kinney et al., 2003).

4. Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline are known for their roles in plant stress tolerance. Ashraf and Foolad (2007) reviewed their effectiveness in enzyme and membrane integrity under stress conditions, highlighting their adaptive roles in osmotic adjustment in plants. This study underlines the importance of glycine in enhancing plant resilience to environmental stress (Ashraf & Foolad, 2007).

5. Anticonvulsant Properties

Research by Geurts et al. (1998) demonstrated that N-(benzyloxycarbonyl)glycine amides have significant anticonvulsant activities. These compounds effectively suppressed seizures in various models, suggesting their potential in developing new antiepileptic drugs (Geurts et al., 1998).

Wirkmechanismus

Glycine is integral to the formation of alpha-helices in secondary protein structure due to the “flexibility” caused by such a small R group . It is also an inhibitory neurotransmitter . Glycine regulates morphogenetic events by means of their transporters and receptors, emphasizing the role of glycinergic activity in the balance of excitatory and inhibitory signals during development .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(propylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGZIJOVAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328826 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25303-14-4 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

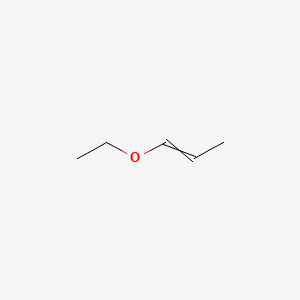

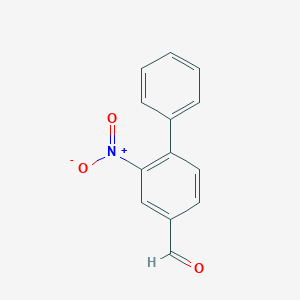

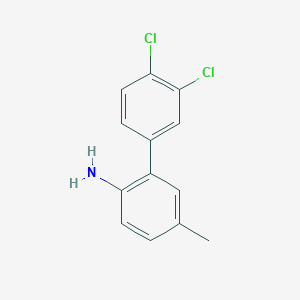

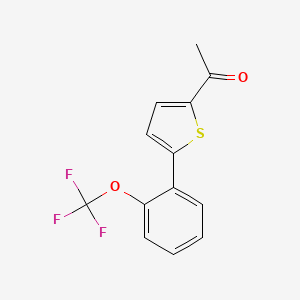

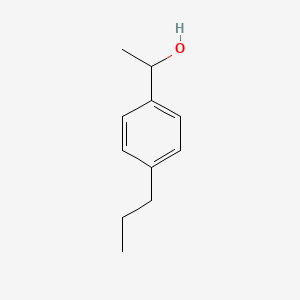

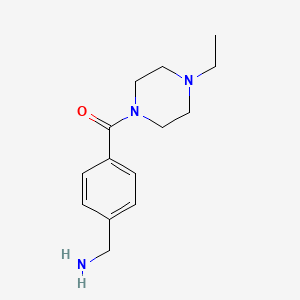

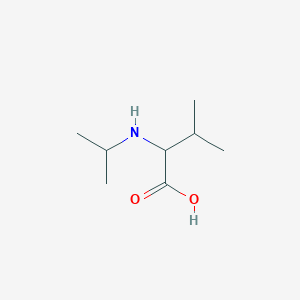

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)

![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)

![N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide](/img/structure/B7806646.png)

![2-Hydroxy-N-[3-(methylthio)phenyl]acetamide](/img/structure/B7806655.png)

![1-[(4-Nitrophenyl)methyl]-DL-proline](/img/structure/B7806665.png)